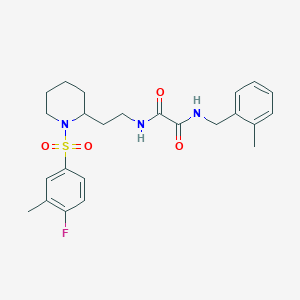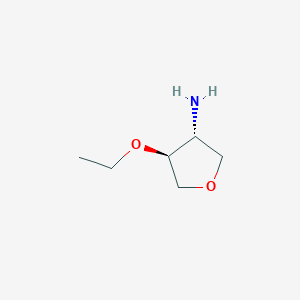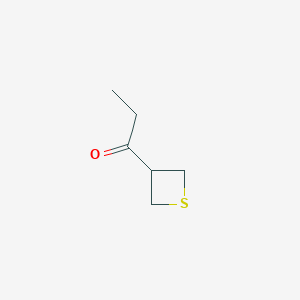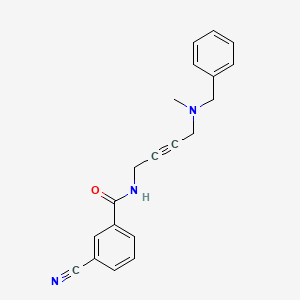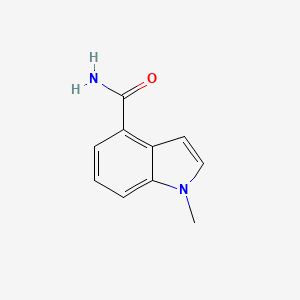
1-甲基吲哚-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methylindole-4-carboxamide is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study in organic chemistry.
科学研究应用
1-methylindole-4-carboxamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of 1-methylindole-4-carboxamide are a variety of enzymes and proteins . The presence of the carboxamide moiety in indole derivatives allows it to form hydrogen bonds with these targets, often inhibiting their activity .
Mode of Action
1-Methylindole-4-carboxamide interacts with its targets through the formation of hydrogen bonds . This interaction can inhibit the activity of various enzymes and proteins, altering their function .
Biochemical Pathways
It is known that indole derivatives can have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Result of Action
The molecular and cellular effects of 1-methylindole-4-carboxamide’s action are largely dependent on the specific enzymes and proteins it targets. By inhibiting these targets, the compound can alter cellular processes and potentially treat various diseases .
Action Environment
The action, efficacy, and stability of 1-methylindole-4-carboxamide can be influenced by various environmental factors. For instance, the presence of a methyl group at certain positions on the indole ring can inhibit its degradation
生化分析
Biochemical Properties
The presence of the carboxamide moiety in indole derivatives like 1-Methylindole-4-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction of 1-Methylindole-4-carboxamide with enzymes and proteins is crucial in biochemical reactions.
Cellular Effects
Indole derivatives, including 1-Methylindole-4-carboxamide, have shown to have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 1-Methylindole-4-carboxamide at the molecular level involves its binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: 1-methylindole-4-carboxamide can be synthesized through various methods. One common approach involves the methylation of indole followed by the introduction of the carboxamide group. The Fischer indole synthesis is a widely used method for preparing indole derivatives. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole nucleus .
Industrial Production Methods: In industrial settings, the synthesis of 1-methylindole-4-carboxamide may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions: 1-methylindole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
相似化合物的比较
- 1-Methyl-1H-indole-3-carboxamide
- 1-Methyl-1H-indole-2-carboxamide
- 1H-indole-3-carboxamide
Comparison: 1-methylindole-4-carboxamide is unique due to the position of the carboxamide group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and interaction with molecular targets. For example, the 4-carboxamide derivative may exhibit different binding affinities and selectivities compared to the 3-carboxamide or 2-carboxamide derivatives .
属性
IUPAC Name |
1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSHQYJXHVKLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
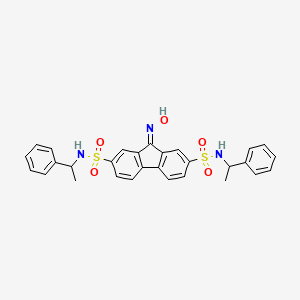



![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)
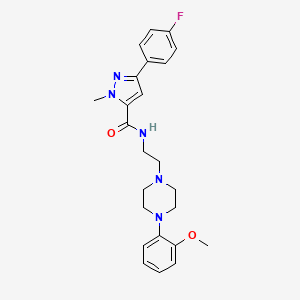
![Methyl 4-({[4-(furan-3-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2443282.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)
![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)
